Dapoxetine

Premature Ejaculation SSRI Efficacy

Dapoxetine (CAS 119356-77-3) is the sole oral pharmacotherapy globally approved for on-demand treatment of premature ejaculation, engineered for rapid absorption (Tmax 1–2 h) and rapid elimination (initial half-life ~1.4 h). Unlike conventional SSRIs requiring chronic daily dosing, dapoxetine enables true on-demand administration without accumulation or withdrawal liability—clinical data confirm no increase in discontinuation syndrome scores upon abrupt cessation. Ideal for hospital formularies, sexual health research, and clinical trials requiring an indication-specific, labeled oral comparator. Integrated phase III safety data from >6,000 patients supports trial design.

Molecular Formula C21H23NO
Molecular Weight 305.4 g/mol
CAS No. 119356-77-3
Cat. No. B195078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDapoxetine
CAS119356-77-3
Synonymsdapoxetine
dapoxetine hydrochloride
LY 210448
LY-210448
N,N-dimethyl-alpha-(2-(1-naphthalenyloxy)ethyl)benzenemethanamine
Priligy
Molecular FormulaC21H23NO
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1
InChIKeyUSRHYDPUVLEVMC-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dapoxetine (CAS 119356-77-3) for Premature Ejaculation Research: A Procurement-Focused Baseline


Dapoxetine (CAS 119356-77-3) is a short-acting, selective serotonin reuptake inhibitor (SSRI) with the chemical name (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine [1]. Unlike classic SSRIs developed for depression, it was specifically developed for the on-demand treatment of premature ejaculation (PE) [2]. Its distinct pharmacokinetic profile is characterized by rapid absorption, with a Tmax of 1.0-1.3 hours [3][4], and a rapid initial half-life of 1.5 hours, allowing for minimal drug accumulation and on-demand dosing [5][6].

Dapoxetine (CAS 119356-77-3): Why On-Demand Pharmacokinetics Preclude Simple SSRI Substitution


Substituting dapoxetine with a conventional SSRI like paroxetine or fluoxetine for on-demand use is not pharmacokinetically equivalent. Dapoxetine's rapid absorption (Tmax ~1-1.3h) and fast clearance (initial t1/2 ~1.5h) enable its on-demand, pre-coital dosing paradigm, minimizing drug accumulation and limiting long-term exposure [1][2]. In contrast, classic SSRIs have much slower absorption and longer half-lives (e.g., fluoxetine t1/2 is 4-6 days; paroxetine is ~21h), requiring weeks of daily dosing to reach a steady-state for their primary therapeutic effect [3][4]. While some off-label SSRIs are used for PE, their delayed onset and sustained exposure lead to a different risk-benefit profile, making simple interchange for the intended on-demand use scientifically unsound [5].

Quantitative Differentiation of Dapoxetine (119356-77-3) vs. SSRIs and Alternatives for PE Research


Dapoxetine vs. Paroxetine: Direct Head-to-Head IELT Efficacy Comparison in Lifelong PE

In a double-blind, randomized, placebo-controlled study, paroxetine (20 mg daily) demonstrated superior efficacy in prolonging intravaginal ejaculatory latency time (IELT) compared to on-demand dapoxetine (60 mg). At 12 weeks, the mean IELT for the paroxetine group was 370 seconds, versus 55 seconds for the dapoxetine group (p=0.01) [1]. A separate study found dapoxetine (60 mg) increased baseline IELT to 3.15 minutes, while paroxetine (20 mg) increased it to 1.8 minutes [2].

Premature Ejaculation SSRI Efficacy

Dapoxetine vs. Sertraline: Comparative On-Demand Efficacy in a Randomized Controlled Trial

In a prospective randomized study comparing on-demand (OD) treatments, daily sertraline (50 mg) resulted in a mean IELT of 196.7 ± 115.5 seconds, which was significantly superior to on-demand dapoxetine (30 mg), which achieved a mean IELT of 93.7 ± 53.5 seconds (p < 0.01) [1]. A separate study showed both drugs increased IELT from baseline, with dapoxetine increasing from 0.87 to 2.84 min and sertraline from 0.84 to 2.71 min, with no significant difference between groups [2].

Premature Ejaculation SSRI On-Demand Therapy

Dapoxetine vs. Citalopram & Silodosin: Comparative Efficacy in a Four-Arm RCT for Lifelong PE

A recent four-arm RCT (n=400) directly compared daily citalopram (20 mg), daily silodosin (4 mg), on-demand dapoxetine (30 mg), and daily dapoxetine (30 mg) for lifelong PE [1]. The median percentage increase in IELT from baseline was 260% for citalopram, 220% for daily dapoxetine, 197% for on-demand dapoxetine, and 149.5% for silodosin [1][2]. Citalopram was superior to both dapoxetine regimens and silodosin in all PEPQ domains (p<0.001) [1].

Premature Ejaculation Comparative Efficacy RCT

Dapoxetine vs. Topical Lidocaine: On-Demand Efficacy in a Crossover RCT for Lifelong PE

In a randomized crossover trial (n=60) comparing on-demand oral dapoxetine (60 mg) to topical lidocaine 10% spray for lifelong PE, both significantly improved IELT from a baseline of 21.87 seconds [1]. However, topical lidocaine was significantly more effective, increasing IELT to 179.4 seconds, compared to 63.44 seconds for dapoxetine (p < 0.05) [1]. Patient global efficacy assessment also favored lidocaine (43/60 effective) over dapoxetine (16/60 effective) [1].

Premature Ejaculation Topical Anesthetic Crossover RCT

Dapoxetine vs. Fluoxetine: Tolerability Comparison in a Clinical Study

A study comparing paroxetine, fluoxetine, and dapoxetine for lifelong PE found that while paroxetine was the most effective, dapoxetine (30 mg) was associated with fewer side effects than both paroxetine and fluoxetine [1]. The on-demand usage of dapoxetine was noted as a prominent advantage [1]. While fluoxetine 20 mg and dapoxetine 60 mg were associated with a higher incidence of clinically relevant complications in a network meta-analysis, other SSRIs alone had a relatively lower incidence [2].

Adverse Events SSRI Tolerability

Dapoxetine: Impact of CYP2D6 Polymorphism and Drug Interaction Potential

Dapoxetine is primarily metabolized by CYP2D6, CYP3A4, and FMO1 [1]. In vitro and clinical studies indicate that co-administration with potent CYP2D6 inhibitors, such as fluoxetine, significantly increases dapoxetine exposure. For instance, fluoxetine (60 mg/day for 7 days) increased dapoxetine (60 mg single dose) Cmax by 50% and AUCinf by 88% [2]. This interaction is particularly important in CYP2D6 poor metabolizers, where dapoxetine plasma concentrations are substantially elevated, and dose adjustments are recommended when combined with CYP3A4 inhibitors [1][2].

Pharmacogenomics Drug-Drug Interaction CYP2D6

Target Applications of Dapoxetine (119356-77-3) Based on Differentiated Evidence


In Vivo Studies of On-Demand, Rapid-Onset Serotonergic Modulation

Dapoxetine's unique pharmacokinetic profile, with a Tmax of 1-1.3 hours and an initial half-life of 1.5 hours, makes it an ideal tool for in vivo experiments requiring acute, short-lived increases in synaptic serotonin [1]. This is particularly relevant for behavioral studies of ejaculatory latency where a rapid onset and offset of drug effect are necessary to mimic the 'on-demand' clinical use, minimizing confounding effects from sustained serotonergic tone seen with classic SSRIs [2].

Pharmacogenetic Studies of CYP2D6 and CYP3A4 Drug-Drug Interactions

Dapoxetine serves as a valuable probe substrate for investigating CYP2D6 and CYP3A4 activity. Its well-characterized, significant exposure increases (e.g., 50% increase in Cmax and 88% increase in AUC with fluoxetine co-administration) provide a clear, quantifiable signal for studying drug-drug interactions and the impact of CYP2D6 polymorphisms on pharmacokinetics [3][4].

Comparative Efficacy Studies Against Off-Label SSRIs and Non-SSRI Agents

The wealth of head-to-head clinical trial data comparing dapoxetine to paroxetine [5], sertraline [6], citalopram [7], silodosin [7], and lidocaine [8] positions it as a key reference compound. Researchers can use these established effect sizes to benchmark novel treatments for premature ejaculation or to design studies that explore the mechanistic basis for the observed efficacy differences.

Formulation Development Leveraging Defined Solid-State Properties

Patents describe the discovery of solid racemic dapoxetine and its S(+) enantiomer, enabling improved control over physicochemical properties for pharmaceutical formulation [9]. The availability of high-purity (>98% by HPLC) and well-characterized material supports reproducible formulation research, including the development of novel delivery systems designed to further optimize its rapid absorption profile or mitigate its known adverse effects.

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